molecular formula C23H30ClN3O2S B2518421 N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride CAS No. 1215369-08-6

N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride

Cat. No. B2518421
M. Wt: 448.02
InChI Key: FNQJENBHQSXOGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the chemical characteristics and potential synthetic pathways for similar compounds. For instance, the synthesis of anti-emetic compounds with dimethylaminoethyl groups and their yields from carbon dioxide is described . Another paper reports on the synthesis of a compound with a dimethylethyl group and its full characterization through various spectroscopic methods . These studies suggest that the compound may also be synthesized and characterized using similar methods.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reactions with carbon dioxide and debenzylation . The synthesis of another compound with a dimethylethyl group was achieved by reacting a methylbenzoyl chloride or acid with an amino alcohol . These methods could potentially be adapted for the synthesis of "N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride," considering the structural similarities.

Molecular Structure Analysis

While the exact molecular structure of the compound is not provided, related compounds have been characterized by spectroscopic methods such as NMR, IR, and GC-MS, and their structures have been confirmed by X-ray analysis . These techniques could be employed to determine the molecular structure of the compound , including the arrangement of its functional groups and overall conformation.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of "N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride." However, they do discuss the synthesis and reactivity of structurally related compounds. For example, the synthesis of a compound with a quinazolin-3-io group involved cyclization and the formation of cyclic isomers under certain conditions . This suggests that the compound may also undergo similar cyclization reactions or form isomers under specific conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, related compounds have been characterized by their one-electron reduction potentials and cytotoxicity under aerobic and hypoxic conditions . These properties are important for understanding the reactivity and potential therapeutic applications of the compound. It is likely that "N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride" would also exhibit unique physical and chemical properties that could be studied using similar experimental approaches.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S.ClH/c1-6-17-7-12-20-21(15-17)29-23(24-20)26(14-13-25(4)5)22(27)18-8-10-19(11-9-18)28-16(2)3;/h7-12,15-16H,6,13-14H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQJENBHQSXOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)OC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.